CYP3A4 Inhibition in Human Liver Microsomes: Bergaptol Is 65-Fold Weaker Than DHB and 17-Fold Weaker Than Bergamottin
In a head-to-head CYP3A4 inhibition assay using human liver microsomes, bergaptol exhibited an IC50 of 77.5 µM, making it approximately 65-fold less potent than 6′,7′-dihydroxybergamottin (DHB; IC50 = 1.2 µM) and approximately 17-fold less potent than bergamottin (IC50 = 4.5 µM) [1]. This study simultaneously tested all three major grapefruit juice furocoumarins under identical experimental conditions, providing direct comparative evidence that bergaptol contributes minimally to the CYP3A4-inhibitory effect of grapefruit juice relative to its co-occurring analogs.
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) in human liver microsomes |
|---|---|
| Target Compound Data | Bergaptol IC50 = 77.5 µM |
| Comparator Or Baseline | DHB IC50 = 1.2 µM; Bergamottin IC50 = 4.5 µM |
| Quantified Difference | Bergaptol is ~65-fold less potent than DHB and ~17-fold less potent than bergamottin |
| Conditions | Human liver microsomes; CYP3A4 inhibition assay; Messer et al. 2012, Food Chem Toxicol |
Why This Matters
For researchers studying food–drug interactions or CYP3A4-mediated metabolism, selecting bergaptol over DHB or bergamottin means working with a compound that has negligible CYP3A4 inhibitory liability at physiologically relevant concentrations, enabling cleaner experimental dissection of non-CYP3A4 mechanisms.
- [1] Messer A, Raquet N, Lohr C, Schrenk D. Major furocoumarins in grapefruit juice II: Phototoxicity, photogenotoxicity, and inhibitory potency vs. cytochrome P450 3A4 activity. Food Chem Toxicol. 2012;50(3-4):756-760. doi:10.1016/j.fct.2011.11.023 View Source
